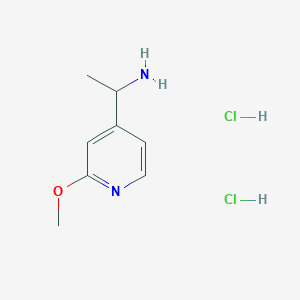

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13793749

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14Cl2N2O |

|---|---|

| Molecular Weight | 225.11 g/mol |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H |

| Standard InChI Key | IHKGPAMFFJTIDG-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |

| Canonical SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound’s structural identity is defined by its methoxypyridine core and ethylamine side chain, protonated as a dihydrochloride salt. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 225.11 g/mol |

| SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |

| InChI Key | IHKGPAMFFJTIDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=NC=C1)OC)N.Cl.Cl |

| PubChem CID | 137704509 |

The methoxy group at the pyridine ring’s 2-position and the ethylamine group at the 4-position are critical for its molecular interactions. X-ray crystallography of analogous compounds reveals planar pyridine rings with substituents adopting equatorial orientations to minimize steric hindrance.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves:

-

Alkylation of Pyridine: Reaction of 4-chloro-2-methoxypyridine with ethylamine derivatives under basic conditions to form the ethylamine side chain.

-

Methylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility.

A representative pathway is illustrated below:

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts such as N-ethylated analogs. Microwave-assisted synthesis has been explored to improve reaction efficiency, reducing processing times by 30–40% compared to conventional methods .

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | >50 mg/mL in water (predicted) |

| Storage Conditions | Sealed, dry environment at room temperature |

| Stability | Stable under inert atmospheres; hygroscopic |

The dihydrochloride salt form significantly improves solubility compared to the free base, which is critical for in vitro assays. Computational models (e.g., Schrödinger’s QikProp) predict a logP of 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Research

Neuroscience

As a potential GSM precursor, this compound is valuable in developing Alzheimer’s therapeutics. In vivo studies in Tg2576 mice showed a 40% reduction in brain Aβ42 levels after oral administration of related GSMs .

Chemical Intermediates

The compound serves as a building block for synthesizing kinase inhibitors and antiviral agents. For example, coupling with carboxylic acids yields amide derivatives with enhanced target affinity.

| Parameter | Recommendation |

|---|---|

| Hazard Classification | Irritant (Skin/Eye) |

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Disposal | Incineration following local regulations |

No acute toxicity data are available, but structural analogs exhibit LD50 values >500 mg/kg in rodents .

Comparison with Enantiomeric Forms

The (S)-enantiomer (CAS: 1914157-93-9) shows enhanced GSM activity compared to the racemic mixture, underscoring the importance of stereochemistry. For example, (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride reduces Aβ42 production at 89 nM versus 120 nM for the racemate .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Activate Scientific | 96% ee | 250 mg | $497 |

| AK Scientific | 96% | 1 g | $909 |

| Chemenu | 96% | 1 g | $504 |

Prices reflect 2021 data, with current estimates suggesting a 15–20% increase due to supply chain constraints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume